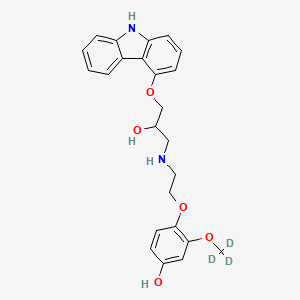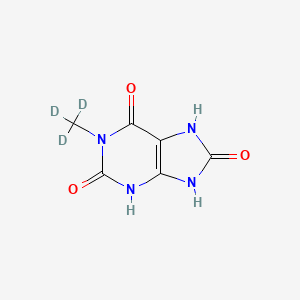
1-Methyluric Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyluric Acid-d3 is a deuterated analogue of 1-Methyluric Acid, which is a metabolite of theophylline. The compound is labeled with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C6H3D3N4O3, and it has a molecular weight of 185.16.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-Methyluric Acid-d3 typically involves organic synthesis methods. One common approach is to react hydrouric acid containing a high proportion of deuterium atoms with an appropriate reactant . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar organic synthesis techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 1-Methyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
1-Methyluric Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR studies to analyze the structure, reaction mechanisms, and kinetics of compounds.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as a chemical reference for qualitative and quantitative detection in various industrial processes.
作用机制
The mechanism of action of 1-Methyluric Acid-d3 involves its role as a metabolite of theophylline. The compound exerts its effects by interacting with specific molecular targets and pathways, including:
Adenosine Receptors: The compound may act as an antagonist to various subclasses of adenosine receptors, similar to theophylline.
Free Radical Scavenging: this compound has been shown to possess free radical scavenging activity, providing protection against oxidative stress.
相似化合物的比较
1-Methyluric Acid: The non-deuterated analogue of 1-Methyluric Acid-d3.
Theophylline: A related compound with similar metabolic pathways.
Caffeine: Another methylxanthine with similar biological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its utility in NMR studies and metabolic research. The deuterium atoms provide distinct signals in NMR spectra, allowing for more precise analysis of metabolic pathways and reaction mechanisms .
属性
IUPAC Name |
1-(trideuteriomethyl)-7,9-dihydro-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRTQONISXGJA-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849615 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189480-64-5 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
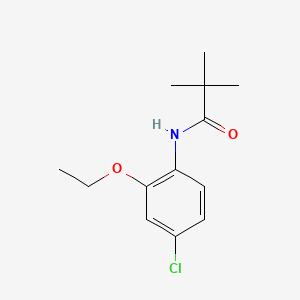
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

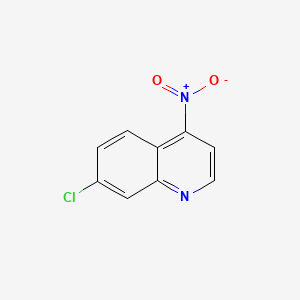
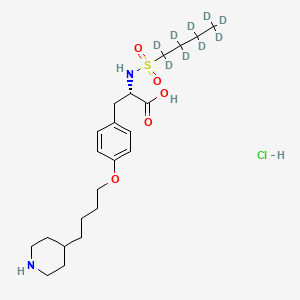
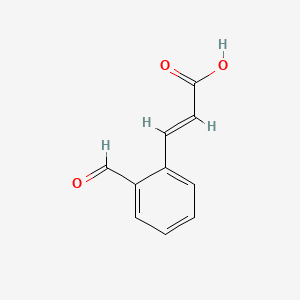
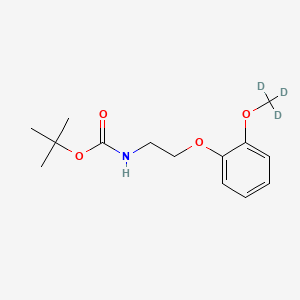
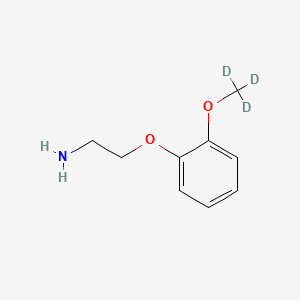
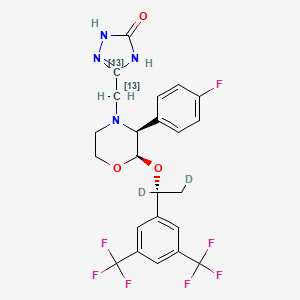
![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
